

Comprehensive Technical Guide: Chirality and Insecticidal Activity of Phenthoate

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Compound Focus: Phenthoate

CAS No.: 2597-03-7

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Chemical Identity and Basic Properties

Phenthoate is an organophosphorus insecticide and acaricide characterized by a chiral center, resulting in the existence of two distinct enantiomeric forms. Its fundamental chemical properties are summarized in the table below.

Table 1: Fundamental Chemical and Physical Properties of **Phenthoate**

Property	Description/Value
IUPAC Name	S- α -ethoxycarbonylbenzyl O,O-dimethyl phosphorodithioate [1] [2]
Chemical Formula	C ₁₂ H ₁₇ O ₄ PS ₂ [1]
Molecular Weight	320.39 g/mol [1]
CAS RN	2597-03-7 [1]
Partition Coefficient (Log P)	3.69 [1]
Aqueous Solubility (at 20-24 °C)	11 mg/L (moderate) [1] [2]

Property	Description/Value
Vapour Pressure	5.3 mPa at 20 °C (moderately volatile) [1]
Physical State	Reddish yellow or colorless liquid [1] [2]
Melting Point	17.5 °C [1] [2]
Formulations	Emulsifiable concentrates, wettable powders, dusts, granules [1]

Chirality and Stereoselective Properties

Fundamental Chiral Characteristics

Phenthoate possesses a single asymmetric carbon atom, which classifies it as a chiral molecule [1]. Consequently, it exists as a pair of enantiomers, commonly referred to as (*R*)-**phenthoate** and (*S*)-**phenthoate**. Despite this, the technical-grade material used in agricultural applications is typically a **racemic mixture**, containing equal parts of both enantiomers [1]. It is important to note that the (+)-**phenthoate** enantiomer has been reported to exhibit greater insecticidal potency [1].

Enantioselective Bioaffinity and Toxicity

The interaction of **phenthoate** enantiomers with the target enzyme, acetylcholinesterase (AChE), is highly enantioselective. The following table summarizes key findings from experimental and computational studies.

Table 2: Enantioselective Toxicity and Bioaffinity of **Phenthoate**

Parameter	(<i>R</i>)-Phenthoate	(<i>S</i>)-Phenthoate	Reference
Binding Constant (K) with AChE	$1.486 \times 10^5 \text{ M}^{-1}$	$4.503 \times 10^4 \text{ M}^{-1}$	[3]

Parameter	(R)-Phenthoate	(S)-Phenthoate	Reference
Relative Bioaffinity	~3.3 times stronger than (S)-form	Baseline	[3]
Inhibitory Effect on AChE	Strong	Weaker	[3]
Key Interaction Energy	Electrostatic: -23.79 kJ/mol	Electrostatic: -17.77 kJ/mol	[3]

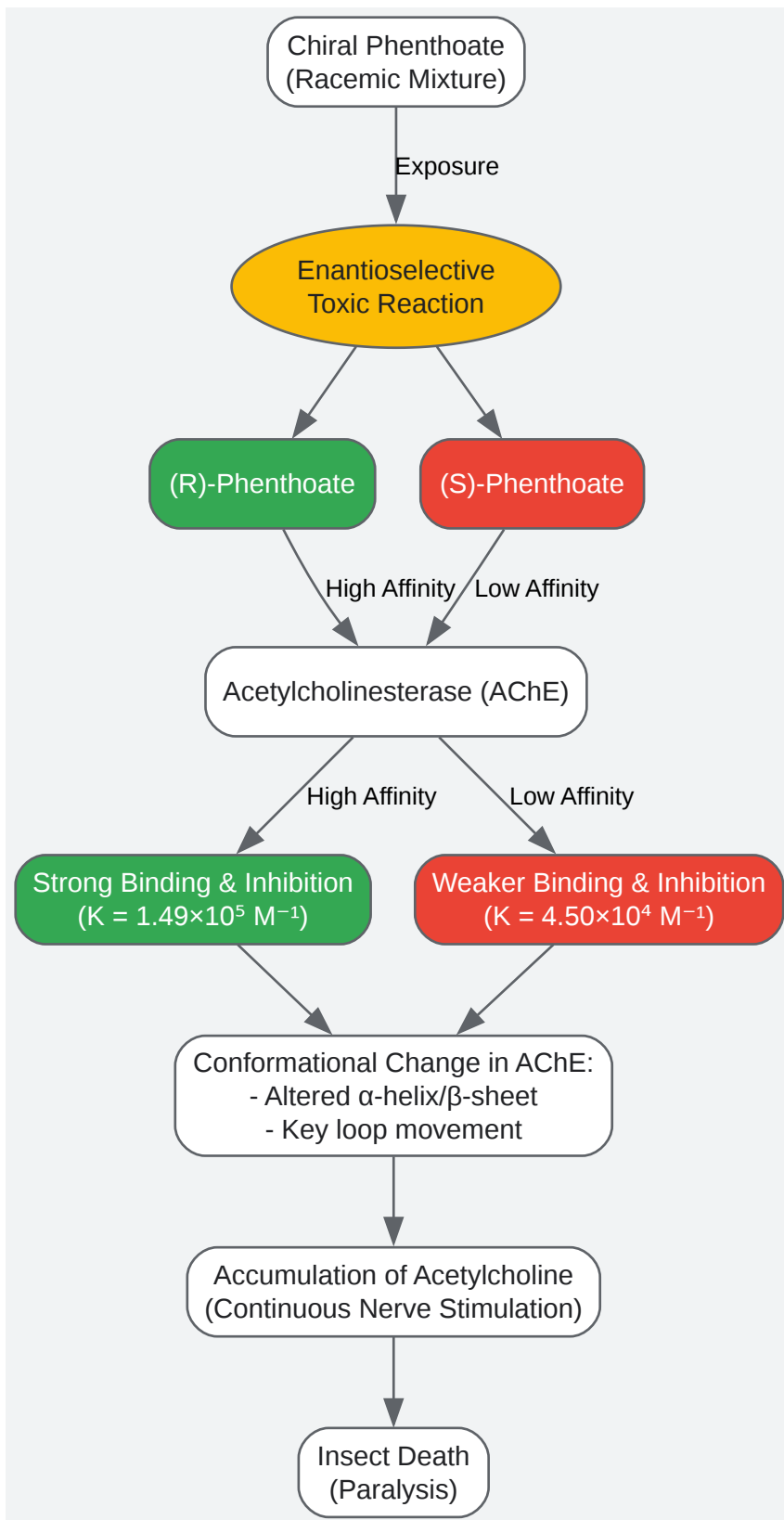
This enantioselectivity arises from differential binding interactions within the active site of AChE. Molecular dynamics simulations reveal that **(R)-phenthoate forms a more stable and compact complex with AChE**, leading to stronger inhibition [4] [3]. The toxicological reaction induces conformational changes in key loop regions of the enzyme (involving residues such as His-447, Gly-122, and Thr-75), with the extent of these changes being more pronounced for the (R)-enantiomer [3]. Secondary structure analysis via circular dichroism spectroscopy confirmed significant alterations in the enzyme's α -helix and β -sheet content upon binding with the (R)-enantiomer [3].

Mechanism of Insecticidal Action

Phenthoate primarily functions as a **non-systemic insecticide and acaricide with contact and stomach action** [1]. Its mode of action is consistent with that of other organophosphates:

- **AChE Inhibition:** The primary mechanism is the inhibition of the enzyme acetylcholinesterase (AChE) in the synaptic clefts of the nervous system [1]. According to the Insecticide Resistance Action Committee (IRAC), it is classified under **Group 1B** [1].
- **Enzymatic Process:** AChE is responsible for hydrolyzing the neurotransmitter acetylcholine (ACh), which is essential for proper nerve impulse transmission.
- **Toxicological Consequence:** **Phenthoate** binds to and phosphorylates the serine residue in the active site of AChE, rendering the enzyme inactive. This leads to an accumulation of ACh in the synapses, resulting in continuous nerve stimulation, paralysis, and ultimately, death of the insect [4] [1].

The following diagram illustrates the enantioselective toxicodynamic process of **phenthoate** with its target, AChE.



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Diagram 1: Enantioselective toxicodynamic process of **phenthoate**.

Environmental Fate and Ecotoxicology

Environmental Behavior and Enantioselectivity

The environmental profile of **phenthoate** is critical for understanding its ecological impact.

Table 3: Environmental Fate and Ecotoxicological Parameters of **Phenthoate**

Parameter	Value / Property	Significance
Soil DT ₅₀ (Aerobic)	35 days (Moderately Persistent) [1]	--
Dissipation on Plants (RL ₅₀)	4.6 days (Range: 1.7-10.0 days) [1]	--
Aquatic Toxicity Classification	High (Acute Ecotoxicity ≤ 0.1 mg/L) [1]	Poses a threat to aquatic life.
Bee Toxicity	High (Contact/Oral Toxicity ≤ 2 μ g/bee) [1]	Toxic to pollinators.
Status in EU	Not Approved [1]	--
Enantioselective Degradation	Observed in environmental matrices for other chiral pesticides [5]	One enantiomer may persist longer.

Toxicity to Non-Target Organisms and Alleviation

Studies have demonstrated that **phenthoate** induces **oxidative stress** in non-target organisms. Research on isolated mouse hepatocytes showed that **phenthoate** exposure led to increased lipid peroxidation and nitric oxide levels, while decreasing the activity of key antioxidant enzymes (e.g., superoxide dismutase, catalase) and levels of reduced glutathione (GSH) [6]. This cytotoxicity was found to be both time- and concentration-dependent [6].

Notably, co-treatment with **Ascorbic Acid (Vitamin C)** was effective in mitigating these oxidative stress markers, suggesting a protective role for antioxidants against **phenthoate**-induced hepatotoxicity [6].

Furthermore, a study on the marine dinoflagellate *Prorocentrum lima* revealed that the organism could effectively absorb and potentially degrade **phenthoate** from seawater. Interestingly, **phenthoate** exposure altered the expression of key proteins involved in intracellular signaling and downregulated the synthesis of the toxin okadaic acid in this species [7].

Analytical Methodologies for Chiral Separation

The separation and analysis of **phenthoate** enantiomers are typically achieved using chromatographic techniques with chiral stationary phases or selectors. Capillary Electrophoresis (CE) has emerged as a powerful technique for this purpose due to its high efficiency, flexibility, and low consumption of reagents and samples [8].

Protocol: Chiral Separation by High-Performance Liquid Chromatography (HPLC)

While the search results do not provide a specific HPLC protocol for **phenthoate**, they detail methods used for other chiral organophosphates, which can serve as a guideline [5].

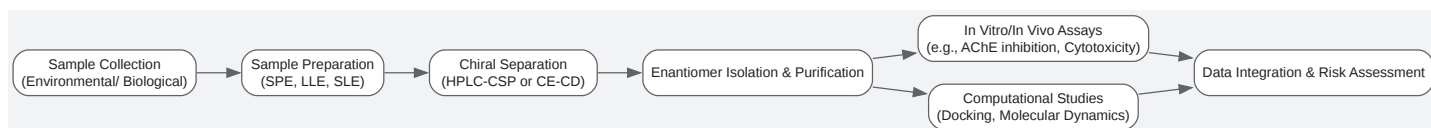
- **Instrumentation:** Agilent 1100 Series HPLC or equivalent.
- **Chiral Column:** Chiralcel OJ column (Daicel Chemical Industries, Tokyo) or equivalent cellulose-based chiral stationary phase.
- **Mobile Phase:** 98% hexane with 2% ethanol (containing 5% methanol and 5% isopropanol).
- **Flow Rate:** Isocratic, typically 1.0 mL/min (to be optimized).
- **Detection:** UV detection at 230 ± 15 nm.
- **Injection Volume:** 20 μ L.
- **Sample Preparation:** For environmental samples (water, soil), a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step is typically required to preconcentrate the analytes and remove matrix interferences [8].

Protocol: Chiral Separation by Capillary Electrophoresis (CE)

CE offers a complementary approach to HPLC for chiral analysis [8].

- **Separation Mode:** Electrokinetic Chromatography (EKC).
- **Capillary:** Uncoated fused-silica capillary.
- **Background Electrolyte (BGE):** Aqueous buffer (e.g., phosphate or borate) containing a chiral selector.
- **Chiral Selector:** Cyclodextrins are most commonly used (e.g., Heptakis(2,3,6-tri-O-methyl)- β -cyclodextrin (TM- β -CD), γ -CD, 2-hydroxypropyl- β -cyclodextrin (HP- β -CD)).
- **Detection:** UV detection at an appropriate wavelength.
- **Sample Preparation:** Similar to HPLC, SPE or LLE is often necessary for complex environmental matrices.

The experimental workflow for evaluating the enantioselective toxicity of **phenthoate** is summarized below.



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Diagram 2: Workflow for chiral pesticide risk assessment.

Conclusion and Research Implications

The data unequivocally demonstrates that **phenthoate** exhibits significant enantioselectivity in its interaction with the target enzyme AChE, with the (R)-enantiomer possessing a markedly higher bioaffinity and inhibitory potential. This underscores a critical limitation in the risk assessment of chiral pesticides when they are regulated and evaluated as racemic mixtures. The presence of an ineffective or less toxic enantiomer (**S-phenthoate**) in the racemate not only reduces the efficacy of the pesticide but also contributes unnecessarily to environmental pollution and potential off-target effects.

Future research and regulatory efforts should prioritize:

- The development and commercialization of **enantiomer-enriched or pure products** to enhance efficacy and reduce environmental burden.

- Mandating **enantioselective environmental fate and toxicity studies** for chiral pesticides to enable accurate risk assessment.
- Exploring the **mechanistic basis of enantioselectivity** for other toxicological endpoints, such as the induction of oxidative stress and its enantioselective alleviation by antioxidants.

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To cite this document: Smolecule. [Comprehensive Technical Guide: Chirality and Insecticidal Activity of Phenthoate]. Smolecule, [2026]. [Online PDF]. Available at:

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